(2S)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol
CAS No.:
VCID: VC17482025
Molecular Formula: C7H9FN2O
Molecular Weight: 156.16 g/mol
* For research use only. Not for human or veterinary use.

Description |
(2S)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol is a chiral amino alcohol featuring a pyridine ring substituted with a fluorine atom. This compound is classified as an amino alcohol due to the presence of both an amino group and a hydroxyl group attached to the same carbon atom. Its molecular formula is not explicitly stated in the available sources, but it has a molecular weight of 156.16 g/mol. The compound is significant in medicinal chemistry due to its potential biological activities and applications. Synthesis and ProductionThe synthesis of (2S)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol typically involves several key steps starting from commercially available materials such as 5-fluoropyridine. Industrial methods may utilize continuous flow reactors for enhanced efficiency and yield during large-scale production. Biological Activities and ApplicationsThe compound can participate in various chemical reactions, enabling further functionalization for different applications. Its mechanism of action involves interactions with biological targets, where the amino alcohol group can form hydrogen bonds with enzymes or receptors. The fluorine atom increases lipophilicity and metabolic stability, potentially modulating enzyme activity and receptor signaling pathways. Scientific Uses and Future Directions(2S)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol has several scientific uses due to its potential biological activities. Further research is needed to fully explore its applications in medicinal chemistry, particularly in drug design and development. |
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Product Name | (2S)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol |
Molecular Formula | C7H9FN2O |
Molecular Weight | 156.16 g/mol |
IUPAC Name | (2S)-2-amino-2-(5-fluoropyridin-3-yl)ethanol |
Standard InChI | InChI=1S/C7H9FN2O/c8-6-1-5(2-10-3-6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m1/s1 |
Standard InChIKey | JTFJNWJSUFENLY-SSDOTTSWSA-N |
Isomeric SMILES | C1=C(C=NC=C1F)[C@@H](CO)N |
Canonical SMILES | C1=C(C=NC=C1F)C(CO)N |
PubChem Compound | 55278232 |
Last Modified | Aug 10 2024 |
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